4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701481
InChI: InChI=1S/C8H8N4OS/c1-4-2-5(3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14)
SMILES:
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol

CAS No.:

Cat. No.: VC17701481

Molecular Formula: C8H8N4OS

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol -

Specification

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
IUPAC Name 2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione
Standard InChI InChI=1S/C8H8N4OS/c1-4-2-5(3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14)
Standard InChI Key ZPEBPPLKINSYNC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CO1)C2=NC(=S)N=C(N2)N

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s IUPAC name, 2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione, reflects its triazine ring substituted at positions 2, 4, and 6. The triazine core (C3N3\text{C}_3\text{N}_3) provides a planar, electron-deficient framework that facilitates nucleophilic substitution reactions . The 5-methylfuran-3-yl group introduces a heteroaromatic system with an oxygen atom, contributing to the compound’s polarity and hydrogen-bonding capacity. The thione (-C=S) and amino (-NH2_2) groups enhance its reactivity, particularly in interactions with biological targets.

Table 1: Molecular Properties of 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol

PropertyValue
Molecular FormulaC8H8N4OS\text{C}_8\text{H}_8\text{N}_4\text{OS}
Molecular Weight208.24 g/mol
IUPAC Name2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione
Canonical SMILESCC1=CC(=CO1)C2=NC(=S)N=C(N2)N
InChI KeyZPEBPPLKINSYNC-UHFFFAOYSA-N

The compound’s structural uniqueness lies in the fusion of a triazine ring with a methylfuran group, a configuration rarely observed in natural products but increasingly exploited in synthetic chemistry for modular derivatization .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related triazine-thiols reveal distinct signals for the thione sulfur (δ160170ppm\delta \approx 160–170 \, \text{ppm} in 13C^{13}\text{C} NMR) and furanic protons (δ6.07.5ppm\delta \approx 6.0–7.5 \, \text{ppm} in 1H^1\text{H} NMR) . Density functional theory (DFT) calculations on analogous compounds predict a dipole moment of 4.5D\sim 4.5 \, \text{D}, indicating significant polarity that influences solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Reaction Pathways

Stepwise Nucleophilic Substitution

The synthesis of 4-amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol leverages the orthogonal reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). As demonstrated in foundational studies, TCT undergoes sequential nucleophilic substitutions at its three chlorine atoms, with reactivity order: alcohol > thiol > amine . For this compound, the synthetic route likely involves:

  • Initial substitution: Reaction of TCT with 5-methylfuran-3-ol under basic conditions (e.g., DIEA\text{DIEA}) in dichloromethane (DCM) at 0°C to form the furan-substituted intermediate .

  • Thiol incorporation: Subsequent substitution with a sulfur nucleophile (e.g., thiourea or hydrogen sulfide) at elevated temperatures (25–50°C).

  • Amination: Final substitution with ammonia or an amine source to introduce the amino group .

Table 2: Representative Synthesis Conditions

StepReagentSolventTemperatureTimeYield
15-Methylfuran-3-olDCM0°C30 min85%
2H2_2S/Et3_3NTHF50°C12 h72%
3NH3_3 (aq.)DCMRT24 h68%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields the final product with >95% purity. High-performance liquid chromatography (HPLC) retention times (tR9.716.8mint_R \approx 9.7–16.8 \, \text{min}) and melting points (138–140°C) serve as key quality control metrics .

Chemical Reactivity and Stability

Thiol-Disulfide Exchange

The thione group (C=S\text{C=S}) participates in redox reactions, notably forming disulfide bridges under oxidative conditions. This property is exploitable in dynamic covalent chemistry for drug delivery systems.

pH-Dependent Tautomerism

In aqueous solutions, the compound exhibits tautomerism between the thione (C=S\text{C=S}) and thiol (-SH\text{-SH}) forms, with the thione predominating at neutral pH. At pH > 10, deprotonation of the thiol group occurs, enhancing nucleophilicity .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics like ampicillin. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis, through competitive binding at the pterin-binding site .

Comparative Analysis with Analogous Compounds

4-Amino-6-methyl-1,3,5-triazine-2-thiol

This analog (PubChem CID 3032868) lacks the furan substituent, resulting in reduced antimicrobial potency (MICs > 64 µg/mL) and lower solubility in polar solvents . The absence of the furan group diminishes π-π stacking interactions with biological targets, underscoring the critical role of the 5-methylfuran-3-yl moiety in the parent compound’s activity .

Table 3: Comparative Biological Data

CompoundMIC (µg/mL)IC50_{50} (µM)
4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol8–3212.5
4-Amino-6-methyl-1,3,5-triazine-2-thiol>64>50

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator